Sazetidine A dihydrochloride emerged from targeted efforts to develop subtype-selective nicotinic acetylcholine receptor (nAChR) ligands with unique pharmacological profiles. Synthesized through systematic modification of the A-85380 scaffold, it was first characterized in 2006 as a novel compound exhibiting unprecedented selectivity for the α4β2 nAChR subtype [9]. Early binding studies revealed subnanomolar affinity (Ki ≈ 0.26 nM) for α4β2 receptors, with remarkable selectivity ratios (>10,000-fold) over ganglionic α3β4 nAChRs (Ki ≈ 54 nM) and α7 nAChRs [4] [7]. This distinguished it from earlier nicotinic ligands like mecamylamine or varenicline, which lacked comparable subtype specificity. The compound’s defining characteristic—"silent desensitization"—was identified through functional assays showing that it potently desensitized α4β2 receptors without prior activation, a mechanism distinct from classical agonists or antagonists [3] [9].
Sazetidine A dihydrochloride (6-[5-[(2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol dihydrochloride) represents a strategic evolution of the prototypical α4β2 agonist A-85380. Key structural innovations include:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6